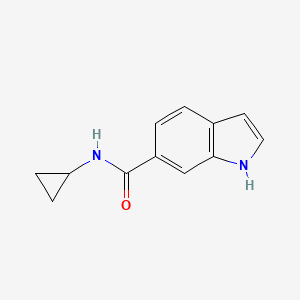![molecular formula C9H10N4 B2479601 N,7-Dimethylpyrido[2,3-d]pyrimidin-2-amin CAS No. 1454682-78-0](/img/structure/B2479601.png)
N,7-Dimethylpyrido[2,3-d]pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
Pyridopyrimidine derivatives have been studied for their potential therapeutic effects, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s known that pyridopyrimidine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression , suggesting that they may influence inflammatory pathways.
Pharmacokinetics
It’s known that the lipophilicity of a drug can influence its ability to diffuse into cells , which may impact the bioavailability of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine.
Result of Action
Related compounds have been shown to exhibit anticonvulsant and antidepressant activities , suggesting that N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable methylating agent, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridopyrimidines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its NF-κB inducing kinase (NIK) inhibitory activity.
7,8-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-one: Exhibits neurotropic activity and potential therapeutic applications.
Uniqueness
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine stands out due to its specific structural features and the unique biological activities it exhibits.
Eigenschaften
IUPAC Name |
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7-5-11-9(10-2)13-8(7)12-6/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGYYWQDCFNVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC=C2C=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one](/img/structure/B2479526.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B2479529.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)


![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)
